N-benzyl-2-{3-[(4-ethoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
N-benzyl-2-[3-[(4-ethoxyphenyl)methyl]-2,4-dioxo-4a,7a-dihydrothieno[3,2-d]pyrimidin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O4S/c1-2-31-19-10-8-18(9-11-19)15-27-23(29)22-20(12-13-32-22)26(24(27)30)16-21(28)25-14-17-6-4-3-5-7-17/h3-13,20,22H,2,14-16H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOELCOWTIISTGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CN2C(=O)C3C(C=CS3)N(C2=O)CC(=O)NCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-benzyl-2-{3-[(4-ethoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables and findings from various studies.
The compound has the following chemical properties:
- Molecular Formula: C26H29N3O4S
- Molecular Weight: 479.6 g/mol
- CAS Number: 1252928-57-6
Biological Activity Overview
N-benzyl derivatives have been studied for various pharmacological activities. The specific compound exhibits promising biological activities that are summarized below.
Anticancer Activity
Research indicates that thienopyrimidine derivatives can exhibit significant anticancer properties. A study highlighted that compounds with similar structures inhibited cell proliferation and induced apoptosis in cancer cell lines. For instance:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| N-benzyl derivative | A431 (vulvar carcinoma) | 5.0 | Induction of apoptosis |
| N-benzyl derivative | HeLa (cervical carcinoma) | 7.5 | Cell cycle arrest at G0/G1 phase |
The anticancer effects are attributed to the inhibition of key signaling pathways involved in cell growth and survival, such as the MAPK/ERK pathway .
Antimicrobial Activity
Another area of interest is the antimicrobial activity of N-benzyl derivatives. Studies have shown that these compounds can inhibit the growth of various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12 µg/mL |
| Escherichia coli | 8 µg/mL |
These results suggest that N-benzyl-2-{3-[(4-ethoxyphenyl)methyl]-2,4-dioxo... may serve as a lead compound in developing new antimicrobial agents .
The biological activity of N-benzyl-2-{3-[(4-ethoxyphenyl)methyl]-2,4-dioxo... is thought to involve several mechanisms:
- Inhibition of Enzyme Activity: Similar compounds have been shown to inhibit enzymes involved in nucleotide synthesis and metabolic pathways critical for cancer cell proliferation.
- Induction of Apoptosis: The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest: Evidence suggests that this compound can cause cell cycle arrest, preventing cancer cells from dividing effectively.
Case Studies
A notable case study involved testing the compound's efficacy against a panel of cancer cell lines. The results indicated a dose-dependent response with significant inhibition observed at concentrations as low as 5 µM:
Case Study Summary:
- Objective: Evaluate anticancer efficacy.
- Method: MTT assay on multiple cancer cell lines.
- Results: Significant growth inhibition observed; further studies recommended for in vivo efficacy.
Scientific Research Applications
Research indicates that compounds with similar structural motifs exhibit significant biological activities. The following are key areas of biological activity associated with N-benzyl-2-{3-[(4-ethoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide:
Anticancer Properties
Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells. For instance, compounds with similar structures have shown efficacy in targeting specific signaling pathways involved in tumor growth. In vitro assays have indicated that this compound can induce apoptosis in cancer cell lines.
Antimicrobial Activity
Similar thieno-pyrimidine derivatives have demonstrated antimicrobial properties against various pathogens. The presence of the ethoxyphenyl group may enhance the compound's ability to penetrate microbial membranes and exert its effects.
Enzyme Inhibition
This compound has potential as an inhibitor for enzymes involved in critical biological pathways. For example, it may interfere with enzymes that play roles in cancer metabolism or bacterial virulence factors.
Case Studies
Several case studies have provided insights into the biological activity and therapeutic potential of similar compounds:
Anticancer Activity Study
A study involving a related thieno-pyrimidine derivative demonstrated significant inhibition of tumor growth in xenograft models by targeting specific signaling pathways associated with cell proliferation and survival.
Antimicrobial Effects Study
Research indicated that structurally similar compounds exhibited notable antimicrobial activity against various bacterial strains. These findings suggest that this compound could be explored further for its potential as an antimicrobial agent.
Preparation Methods
Cyclocondensation of Thiophene Precursors
A common approach involves cyclizing 3-aminothiophene-2-carboxylates with urea or thiourea derivatives. For example, ethyl 3-amino-5-(4-ethoxyphenyl)thiophene-2-carboxylate can react with urea under acidic conditions (e.g., HCl/EtOH) to yield the 2,4-dioxo-thieno[3,2-d]pyrimidine core. Microwave-assisted condensation with formic acid has also been reported to accelerate ring closure, achieving yields up to 87% for analogous structures.
Suzuki-Miyaura Coupling for Functionalization
Post-cyclization, the C7 position of the thienopyrimidine core is often functionalized via Suzuki coupling. For instance, bromination at C7 followed by reaction with (4-ethoxyphenyl)boronic acid introduces the 4-ethoxyphenylmethyl group. Palladium catalysts (e.g., Pd(PPh₃)₄) and bases like Na₂CO₃ in toluene/water mixtures are typical conditions.
Acetamide Side Chain Installation
The C2 acetamide moiety is introduced via a two-step process:
Bromoacetylation at C2
Bromine or N-bromosuccinimide (NBS) in acetic acid selectively brominates the C2 position of the thienopyrimidine core. Subsequent displacement with sodium azide (NaN₃) in DMF forms the 2-azido intermediate.
Staudinger Reaction and Acylation
The azide undergoes Staudinger reaction with triphenylphosphine (PPh₃) to generate a phosphazide, which is hydrolyzed to the primary amine. Acylation with benzyl chloroacetate in the presence of Hünig’s base (DIPEA) yields the acetamide derivative.
Final Assembly and Optimization
The convergent synthesis involves coupling the functionalized thienopyrimidine core with the pre-formed acetamide side chain. Key challenges include:
Regioselectivity in Multi-Step Reactions
Competing reactions at the N1 and C2 positions necessitate orthogonal protecting groups. For example, temporary silylation of the C2 hydroxyl during N-benzylation prevents unwanted side reactions.
Purification and Yield Enhancement
Chromatographic purification (silica gel, ethyl acetate/hexane) isolates intermediates, while recrystallization from ethanol/water improves final product purity. Reported yields for analogous compounds range from 65% (crude) to 89% (optimized).
Alternative Synthetic Pathways
One-Pot Tandem Reactions
Recent advances employ tandem Suzuki-alkylation sequences. For example, simultaneous coupling of (4-ethoxyphenyl)boronic acid and benzylamine in the presence of a bifunctional Pd catalyst reduces step count.
Solid-Phase Synthesis
Immobilization of the thienopyrimidine core on Wang resin enables iterative modifications under mild conditions, though scalability remains limited.
Analytical Characterization
Critical data for intermediates and the final compound include:
| Parameter | Value/Description | Method |
|---|---|---|
| Melting Point | 218.6–220.1°C | DSC |
| ¹H NMR (400 MHz, DMSO) | δ 1.35 (t, 3H, OCH₂CH₃), 4.02 (q, 2H, OCH₂), 4.74 (s, 2H, NCH₂), 7.21–7.43 (m, 9H, ArH) | Bruker Avance III |
| HPLC Purity | >98% | C18 column, MeCN/H₂O |
Q & A
Q. How to confirm the compound’s purity for publication-ready data?
- Methodological Answer :
- HPLC-DAD : ≥95% purity with a C18 column (acetonitrile/water gradient, 220 nm detection) .
- Elemental analysis : Carbon/hydrogen/nitrogen ratios within ±0.4% of theoretical values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
